Cas no 158041-98-6 (a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI))
158041-98-6 structure
Product Name:a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI)
Numero CAS:158041-98-6
MF:C74H108O42
MW:1669.62414836884
CID:205704
PubChem ID:3081909
Update Time:2025-04-19
a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3)-, triacetate (9CI)
- 3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1&
- 3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®
- dodecyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1->3)-2,4,6-tri-O-acetyl-alpha-D-glucopyranoside
- dodecyl laminarapentaoside peracetate
- DODECYL 5GLCPERAC
- Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-t ri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-gl ucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-al pha-D-Glucopyranoside triacetate
- Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-alpha-D-Glucopyranoside triacetate
- Dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-t ri-O-acetyl-beta-D-glucopyran
- DTXSID00166352
- [(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-dodecoxyoxan-2-yl]methyl acetate
- alpha-D-Glucopyranoside, dodecyl O-2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-O-2,4,6-tri-O-acetyl-beta-D-glucopyranosyl-(1-3)-, triacetate
- 158041-98-6
- a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI)
-
- Inchi: 1S/C74H108O42/c1-18-19-20-21-22-23-24-25-26-27-28-91-70-65(103-45(13)86)61(56(98-40(8)81)50(108-70)29-92-34(2)75)113-72-67(105-47(15)88)63(58(100-42(10)83)52(110-72)31-94-36(4)77)115-74-69(107-49(17)90)64(59(101-43(11)84)54(112-74)33-96-38(6)79)116-73-68(106-48(16)89)62(57(99-41(9)82)53(111-73)32-95-37(5)78)114-71-66(104-46(14)87)60(102-44(12)85)55(97-39(7)80)51(109-71)30-93-35(3)76/h50-74H,18-33H2,1-17H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+/m1/s1
- Chiave InChI: NWAPCYCMPJBSJV-OTUNSULMSA-N
- Sorrisi: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(C)=O)O1)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)OC(C)=O)[C@H]1[C@@H]([C@@H](COC(C)=O)O[C@H]([C@@H]1OC(C)=O)O[C@@H]1[C@H]([C@@H](OCCCCCCCCCCCC)O[C@H](COC(C)=O)[C@H]1OC(C)=O)OC(C)=O)OC(C)=O
Proprietà calcolate
- Massa esatta: 1668.632
- Massa monoisotopica: 1668.632
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 42
- Conta atomi pesanti: 116
- Conta legami ruotabili: 57
- Complessità: 3340
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 25
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.6
- Superficie polare topologica: 513Ų
Proprietà sperimentali
- Densità: 1.34
- Punto di ebollizione: 1194.5°Cat760mmHg
- Punto di infiammabilità: 405.4°C
- Indice di rifrazione: 1.526
a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI) Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
158041-98-6 (a-D-Glucopyranoside, dodecylO-2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-O-2,4,6-tri-O-acetyl-b-D-glucopyranosyl-(1®3)-, triacetate (9CI)) Prodotti correlati
- 604-68-2([(2R,3R,4S,5R,6R)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 22352-19-8(Octaacetyl-β-maltose)
- 4163-60-4([(2R,3S,4S,5R,6S)-3,4,5,6-tetrakis(acetyloxy)oxan-2-yl]methyl acetate)
- 126-14-7(Sucrose octaacetate)
- 5346-90-7(α-D-Cellobiose octaacetate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso